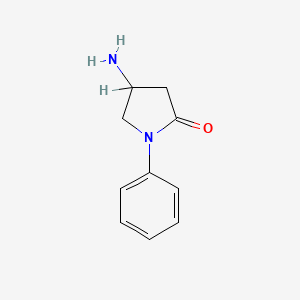

4-Amino-1-phenylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKJUMSGHZGQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 4-Amino-1-phenylpyrrolidin-2-one

Introduction

In the landscape of contemporary drug discovery and development, the pyrrolidinone scaffold remains a cornerstone of medicinal chemistry, valued for its presence in a multitude of biologically active compounds.[1] The synthesis of novel derivatives, such as 4-amino-1-phenylpyrrolidin-2-one, necessitates a robust and unequivocal process of structure elucidation to confirm identity, purity, and stereochemistry. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to comprehensively characterize this molecule. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of spectroscopic data to build an unassailable structural proof, a process that is both self-validating and grounded in established chemical principles.

The target of our investigation is this compound, a molecule with the chemical formula C₁₀H₁₂N₂O and a molecular weight of approximately 176.22 g/mol .[2][3] Its structure presents several key features for spectroscopic analysis: a phenyl group attached to a nitrogen, a five-membered lactam ring, a primary amine, and a chiral center at the C4 position. Each of these components will yield a distinct and predictable signature in the analytical data we will explore.

Molecular Structure and Analytical Strategy

A logical and efficient workflow is paramount in structure elucidation. Our approach will be multi-pronged, leveraging the strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to create a cohesive and interlocking dataset.

Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - Mass and Functional Groups

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry provides the most direct evidence of the molecular weight and elemental composition. For a compound like this compound, electrospray ionization (ESI) is an ideal technique due to the presence of basic nitrogen atoms that are readily protonated.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[4]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The expected molecular ion will be the protonated species [M+H]⁺.

Expected Results and Interpretation:

The primary observation will be a prominent ion peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental formula.

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [C₁₀H₁₂N₂O + H]⁺ | 177.1028 | ~177.1025 | Confirms the molecular formula C₁₀H₁₂N₂O. The protonated molecular ion is expected to be the base peak.[2] |

| [C₁₀H₁₂N₂O + Na]⁺ | 199.0847 | ~199.0844 | A sodium adduct, commonly observed with ESI, further validating the molecular weight.[4] |

Tandem MS (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. The pyrrolidinone ring and the phenyl group are expected to yield predictable fragments.

Caption: Predicted key MS/MS fragmentations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions from the amine, the amide (lactam), and the aromatic ring.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by finely grinding a small amount of the solid sample with spectroscopic grade KBr and pressing it into a transparent disk.[4]

-

Instrumentation: Use an FTIR spectrometer to acquire the spectrum.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[4]

Expected Results and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands is characteristic of the symmetric and asymmetric stretching of a primary amine.[5][6] |

| ~1680 | C=O Stretch | Amide (Lactam) | The carbonyl stretch of a five-membered lactam ring typically appears at a higher frequency than a standard acyclic amide due to ring strain.[7][8] |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine.[5] |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the phenyl group. |

| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching of the bond between the aromatic ring and the lactam nitrogen.[5] |

| 750 & 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | These two strong bands are highly indicative of a monosubstituted phenyl ring. |

Part 2: High-Resolution Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will allow for the unambiguous assignment of all protons and carbons.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra using standard pulse programs.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (number of protons), and their coupling (neighboring protons).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.2 | Multiplet | 5H | Ar-H | Protons of the phenyl group. |

| ~4.0 | Multiplet | 1H | H4 | Methine proton at the chiral center, adjacent to the amino group. |

| ~3.8 | Multiplet | 2H | H5 | Methylene protons adjacent to the lactam nitrogen. |

| ~2.7 | Multiplet | 2H | H3 | Methylene protons adjacent to the carbonyl group. |

| ~1.8 | Singlet (broad) | 2H | -NH₂ | Protons of the primary amine; often broad and may exchange with D₂O. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C2 (C=O) | Carbonyl carbon of the lactam. |

| ~140 | C1' (Ar-C) | Quaternary aromatic carbon attached to the nitrogen. |

| ~129 | C3'/C5' (Ar-CH) | Aromatic methine carbons. |

| ~125 | C4' (Ar-CH) | Aromatic methine carbon. |

| ~120 | C2'/C6' (Ar-CH) | Aromatic methine carbons. |

| ~50 | C4 | Methine carbon bearing the amino group. |

| ~48 | C5 | Methylene carbon adjacent to the lactam nitrogen. |

| ~40 | C3 | Methylene carbon adjacent to the carbonyl group. |

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. We would expect to see correlations between H4 and the two H3 protons, and between H4 and the two H5 protons, confirming the connectivity within the pyrrolidinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~50 ppm, confirming their assignment as H4 and C4, respectively.

Part 3: Stereochemical Analysis - Addressing Chirality

The presence of a stereocenter at the C4 position means that this compound exists as a pair of enantiomers. Determining the enantiomeric purity of the synthesized sample is a critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10]

Experimental Protocol (Hypothetical):

-

Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines or amides, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

NMR with Chiral Solvating Agents

An alternative or complementary method involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) in the NMR sample.[9] For example, adding a chiral acid like (R)-(-)-Mandelic acid could form diastereomeric salts in situ, leading to separate, distinguishable signals for the enantiomers in the ¹H NMR spectrum. This allows for the quantification of the enantiomeric ratio directly from the NMR data.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR confirms the presence of key functional groups, and a suite of NMR experiments maps the detailed connectivity of the molecular framework. Finally, chiral analysis methods are employed to address the stereochemistry of the molecule. By following this integrated and self-validating workflow, researchers can achieve an unambiguous and comprehensive characterization of this important synthetic building block, ensuring the scientific integrity of subsequent research and development efforts.

References

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. This compound | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 10. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-phenylpyrrolidin-2-one

Foreword: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2][3] Its prevalence stems from its ability to serve as a versatile pharmacophore, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2] The introduction of an amino group at the 4-position and a phenyl group at the 1-position, as in 4-Amino-1-phenylpyrrolidin-2-one, creates a chiral center and introduces functionalities ripe for further chemical modification. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering insights for researchers and professionals in drug development.

Section 1: Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired stereochemistry, and scalability. A common and effective method involves a multi-step sequence starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals key disconnections and precursor molecules. The primary disconnection is at the C-N bond of the amino group, suggesting a precursor with a suitable leaving group or a protected amine. Another key disconnection is the formation of the pyrrolidinone ring itself.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This protocol outlines a reliable and well-documented pathway for the synthesis of this compound.

Step 1: Synthesis of N-Phenylitaconimide

The synthesis commences with the condensation of itaconic anhydride and aniline. This reaction is typically carried out in a suitable solvent like glacial acetic acid, which facilitates the reaction and subsequent cyclization.

-

Rationale: Acetic acid serves as both a solvent and a catalyst for the initial imide formation and subsequent dehydration to form the cyclic imide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve itaconic anhydride (1.0 eq) in glacial acetic acid.

-

Add aniline (1.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-phenylitaconimide.

Step 2: Michael Addition to form 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

This step involves a Michael addition of a suitable nucleophile to the α,β-unsaturated system of the N-phenylitaconimide.

-

Rationale: The electron-withdrawing nature of the imide carbonyls activates the double bond for nucleophilic attack.

Experimental Protocol:

-

Dissolve N-phenylitaconimide (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of sodium ethoxide (catalytic amount) in ethanol.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.

Step 3: Synthesis of 4-Azido-1-phenylpyrrolidin-2-one via Curtius Rearrangement

The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate, followed by intramolecular cyclization.

-

Rationale: The Curtius rearrangement provides an efficient method for converting a carboxylic acid to an amine with the loss of one carbon atom.

Experimental Protocol:

-

Suspend 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a mixture of acetone and water.

-

Cool the suspension to 0°C and add triethylamine (1.1 eq).

-

Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C.

-

Stir for 30 minutes, then add a solution of sodium azide (1.5 eq) in water dropwise.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement and cyclization to 4-azido-1-phenylpyrrolidin-2-one.

Step 4: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines, with the only byproduct being nitrogen gas.

Experimental Protocol:

-

Dissolve 4-azido-1-phenylpyrrolidin-2-one (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Section 2: Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial for confirming its structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

Spectroscopic Analysis

A thorough spectroscopic analysis is essential for structural elucidation.[1]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the pyrrolidinone ring, and the protons of the amino group. The chemical shifts, integration, and coupling patterns provide detailed structural information. Predicted ¹H NMR data can be a useful reference.[5][6][7]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

-

Key Absorptions:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretch: A strong, sharp absorption around 1680-1700 cm⁻¹ characteristic of the lactam carbonyl group.

-

C-N stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹).

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

-

Expected Molecular Ion Peak (M⁺): A peak at m/z = 176.21 corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrrolidinones involve cleavage of the ring.

Caption: Overall workflow for the synthesis and characterization of this compound.

Section 3: Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

-

Analog Synthesis: The amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other derivatives to generate a library of compounds for biological screening.

-

Chiral Resolution: As the molecule is chiral, separation of the enantiomers can be crucial, as different stereoisomers often exhibit different biological activities and toxicities.

-

Potential Therapeutic Areas: Pyrrolidinone derivatives have shown activity in a wide range of therapeutic areas, including as anticonvulsants, nootropics, and agents targeting the central nervous system.[8][9]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for confirming its identity and purity. The versatility of this molecule as a scaffold for further chemical modification underscores its importance in the field of drug discovery and development. Researchers and scientists can utilize this information to confidently synthesize and characterize this key intermediate for their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) [hmdb.ca]

- 7. 4-amino-1-methylpyrrolidin-2-one(SALTDATA: FREE)(933744-16-2) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Amino-1-phenylpyrrolidin-2-one

Prepared for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 4-Amino-1-phenylpyrrolidin-2-one has not been definitively elucidated in publicly available research. This guide synthesizes information from structurally related compounds and the broader pharmacology of the pyrrolidinone scaffold to propose a putative mechanism of action and to provide a framework for future investigation. All proposed pathways and targets should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a heterocyclic compound featuring a five-membered lactam ring, a core structure found in a multitude of biologically active molecules.[1][2] The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its ability to serve as a versatile framework for developing novel therapeutics.[1][2] Notably, derivatives of this scaffold have shown a wide array of pharmacological activities, including nootropic, anticonvulsant, and enzyme inhibitory effects.[3][4][5] This guide will explore the potential mechanisms of action of this compound by examining the established activities of structurally analogous compounds and the general chemical properties of the pyrrolidinone ring system.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for postulating its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | PubChem[6] |

| Molecular Weight | 176.22 g/mol | ChemScene[7] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene[7] |

| LogP | 0.7506 | ChemScene[7] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

| Hydrogen Bond Acceptors | 2 | ChemScene[7] |

| Rotatable Bonds | 1 | ChemScene[7] |

The moderate TPSA and LogP values suggest that this compound may possess reasonable aqueous solubility and the potential for blood-brain barrier penetration, a critical characteristic for centrally acting agents.

Putative Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action of this compound could involve one or more of the following pathways. It is important to note that these are hypotheses requiring experimental validation.

Modulation of Cholinergic Neurotransmission

Derivatives of the pyrrolidinone scaffold have been investigated as nootropic agents, with some showing affinity for muscarinic acetylcholine receptors (mAChRs). For instance, 4-Amino-1-benzylpyrrolidin-2-one, a close structural analog, is a key intermediate in the synthesis of cognition-enhancing substances that are thought to act as agonists or positive allosteric modulators of mAChRs.[3] Enhanced cholinergic signaling is a well-established mechanism for improving cognitive functions like memory and learning.[3]

Proposed Signaling Pathway: Cholinergic Modulation

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-1-benzylpyrrolidin-2-one|CAS 368429-69-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Biological Activities of 4-Amino-1-phenylpyrrolidin-2-one Derivatives

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered γ-lactam ring system, specifically the pyrrolidin-2-one core, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this structure is found in a multitude of biologically active compounds, prized for its metabolic stability, favorable physicochemical properties, and its ability to serve as a versatile template for chemical modification.[1] The pyrrolidinone motif is perhaps most famously associated with the "racetam" class of nootropic agents, such as piracetam and aniracetam, which have paved the way for exploring its broader potential in targeting the central nervous system (CNS).[2]

Building upon this foundation, the introduction of an amino group at the 4-position and a phenyl group at the 1-position creates the 4-Amino-1-phenylpyrrolidin-2-one framework. This specific arrangement has unlocked a remarkable diversity of pharmacological activities. The synthetic tractability of this core allows for the generation of extensive compound libraries, leading to the discovery of derivatives with potent anticonvulsant, nootropic, anti-inflammatory, and antimicrobial properties.[1][2][3]

This technical guide offers a comprehensive exploration of the biological landscape of this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth insights into synthesis strategies, key biological activities, the underlying mechanisms of action, and the critical experimental protocols used for their evaluation.

Section 1: The Chemical Backbone - Synthesis Strategies and Methodologies

The therapeutic potential of any chemical scaffold is directly linked to its synthetic accessibility. The versatility of the pyrrolidin-2-one core allows for systematic modifications, a crucial factor for developing structure-activity relationships (SAR) and optimizing lead compounds.[1] A common and effective strategy involves the N-alkylation of a 4-phenylpyrrolidin-2-one precursor, followed by functionalization to introduce the desired amino group and other moieties.[1][2]

General Synthetic Workflow

The creation of a diverse library of these derivatives often follows a multi-step pathway that allows for variation at key positions. This workflow highlights the logical progression from a common starting material to a final, biologically active compound.

Caption: A representative synthetic workflow for generating target amide derivatives.

Protocol 1: Synthesis of (2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid Anilides

This protocol details a robust method for coupling the carboxylic acid intermediate with various aromatic amines to produce the final target compounds, a critical step in exploring SAR.[2]

Expertise & Experience Commentary: The choice of a condensing agent like isobutyl chloroformate is critical for activating the carboxylic acid. It forms a mixed anhydride in situ, which is highly reactive towards nucleophilic attack by the aromatic amine. Triethylamine (Et3N) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile.

Methodology:

-

Acid Activation: Dissolve 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (1 equivalent) in an anhydrous organic solvent (e.g., toluene, chloroform).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Condensing Agent: Cool the mixture in an ice bath (0-5 °C) and add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature. Stir for an additional 30 minutes.

-

Amine Coupling: Add the desired substituted aromatic amine (1 equivalent) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to yield the pure amide derivative.[2]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.[2]

Section 2: Central Nervous System (CNS) Activity

The foundational structure of these derivatives, reminiscent of racetams, makes the CNS a primary area of therapeutic interest. Research has overwhelmingly demonstrated significant anticonvulsant and nootropic potential.

Anticonvulsant Properties

A substantial body of work has established that this compound derivatives possess potent anticonvulsant activity.[2][4][5] Notably, certain analogs have shown efficacy superior to established antiepileptic drugs. For instance, the 2,6-dimethylanilide derivative of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid was found to surpass the reference drug levetiracetam in multiple preclinical seizure models at significantly lower doses.[2]

Mechanism of Action Insights: While the precise mechanisms for all derivatives are under investigation, the activity of related pyrrolidinone compounds is often linked to the modulation of neuronal excitability. Potential targets include voltage-gated sodium channels, which are stabilized to suppress the propagation of excitatory impulses, and T-type calcium channels, which are involved in the 'spike and wave' discharges characteristic of absence seizures.[6]

Experimental Workflow: Preclinical Anticonvulsant Screening

A standardized workflow is employed to identify and characterize the anticonvulsant profile of new chemical entities, typically progressing from broad screening to more specific models.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to the Pharmacological Profile of 4-Amino-1-phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of bioactive agents. This technical guide provides a comprehensive analysis of the postulated pharmacological profile of a specific derivative, 4-Amino-1-phenylpyrrolidin-2-one. While direct experimental data for this compound is limited, this document synthesizes extensive research on structurally related analogs to project its likely activities, focusing on its potential as an anticonvulsant, a nootropic agent, and a modulator of monoamine transporters. This guide is designed to be a practical resource, offering not only a theoretical framework but also detailed, field-proven experimental protocols for the evaluation of these pharmacological effects. By presenting a plausible synthesis route, in-depth methodologies for in vivo and in vitro assays, and a summary of the anticipated safety profile, this document aims to equip researchers with the necessary tools to explore the therapeutic potential of this promising compound.

Introduction: The Pyrrolidinone Core in Neuropharmacology

The five-membered lactam ring of pyrrolidinone is a privileged scaffold in the development of central nervous system (CNS) active drugs. Its unique structural and physicochemical properties have been exploited to create compounds with a wide range of therapeutic applications. The pyrrolidinone family of molecules first gained prominence with the development of piracetam, the archetypal nootropic agent, which paved the way for a new class of cognitive enhancers. Subsequent research has revealed that modifications to the pyrrolidinone ring can yield compounds with potent anticonvulsant, neuroprotective, and other psychotropic properties.

The subject of this guide, this compound, combines key structural features from several classes of neurologically active compounds. The 1-phenyl substitution is a common motif in molecules targeting CNS receptors and transporters, while the 4-amino group introduces a key site for interaction and potential modulation of biological targets. Based on the established pharmacology of its structural relatives, it is hypothesized that this compound will exhibit a multifaceted pharmacological profile, with potential applications in epilepsy, cognitive disorders, and conditions related to monoaminergic dysregulation.

Postulated Pharmacological Profile

Based on an extensive review of the literature on phenylpyrrolidinone and aminopyrrolidinone derivatives, the following pharmacological activities are postulated for this compound:

-

Anticonvulsant Activity: Phenylpyrrolidinone derivatives have demonstrated significant anticonvulsant effects in various preclinical models, suggesting that this compound may offer protection against generalized and partial seizures.

-

Nootropic Effects: The pyrrolidinone core is strongly associated with cognitive enhancement. It is plausible that this compound will exhibit nootropic properties, potentially improving learning and memory.

-

Monoamine Transporter Inhibition: The phenylpyrrolidinone scaffold is present in known monoamine transporter inhibitors. Therefore, this compound may modulate the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.

The following sections will delve into the experimental protocols required to validate these hypotheses.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Bromination of 1-Phenylpyrrolidin-2-one:

-

To a solution of 1-phenylpyrrolidin-2-one in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-bromo-1-phenylpyrrolidin-2-one.

-

-

Azide Substitution:

-

Dissolve the 4-bromo-1-phenylpyrrolidin-2-one in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the reaction mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-azido-1-phenylpyrrolidin-2-one.

-

-

Reduction of the Azide:

-

Dissolve the 4-azido-1-phenylpyrrolidin-2-one in a solvent such as methanol or ethanol.

-

Add a catalyst, for example, 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

-

Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Experimental Protocols for Pharmacological Evaluation

Anticonvulsant Activity

4.1.1 Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

Experimental Workflow:

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are commonly used.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time of testing should correspond to the time of peak effect of the drug.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Apply a drop of topical anesthetic to the cornea of each mouse.

-

Place the corneal electrodes on the eyes.

-

Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The absence of the tonic hindlimb extension is considered protection.

-

Data Analysis: The dose that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated using probit analysis.

4.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Experimental Workflow:

Caption: Workflow for the subcutaneous pentylenetetrazole (scPTZ) test.

Step-by-Step Protocol:

-

Animals: Male Swiss albino mice (18-25 g).

-

Drug Administration: Administer the test compound or vehicle i.p. or p.o. at a predetermined time before PTZ injection.

-

PTZ Injection: Inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the whole body).

-

Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

-

Data Analysis: Calculate the ED₅₀ as described for the MES test.

Nootropic Activity

4.2.1 Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory.

Experimental Workflow:

Caption: Workflow for the Morris Water Maze test.

Step-by-Step Protocol:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Animals: Wistar or Sprague-Dawley rats are commonly used.

-

Acquisition Phase:

-

Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.

-

In each trial, the rat is placed in the pool from a different starting position and must find the hidden platform.

-

The time taken to find the platform (escape latency) and the path taken are recorded.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the platform is removed.

-

The rat is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was located) is measured.

-

-

Data Analysis: A significant preference for the target quadrant in the probe trial indicates good spatial memory.

4.2.2 Elevated Plus Maze (EPM)

The EPM is primarily a test for anxiety, but it can be adapted to assess learning and memory.

Step-by-Step Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure (Acquisition Trial):

-

Place the animal at the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set time (e.g., 5 minutes).

-

The time taken to enter an enclosed arm (transfer latency) is recorded.

-

-

Procedure (Retention Trial):

-

24 hours later, repeat the procedure.

-

A significant decrease in transfer latency indicates memory retention.

-

-

Data Analysis: Compare the transfer latencies between the acquisition and retention trials.

Monoamine Transporter Inhibition

4.3.1 Radioligand Binding Assay

This assay determines the affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

-

Preparation of Synaptosomes: Prepare synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rats or from cells expressing the recombinant human transporters.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

4.3.2 Synaptosomal Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake.

Step-by-Step Protocol:

-

Preparation of Synaptosomes: As described for the binding assay.

-

Incubation: Pre-incubate the synaptosomes with the test compound.

-

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate uptake.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: Measure the amount of radioactivity taken up by the synaptosomes.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Quantitative Data from Structurally Related Compounds

The following table summarizes the anticonvulsant activity of some 4-phenylpyrrolidone derivatives from a study by Zhmurenko et al.[1]. This data provides a benchmark for the expected potency of this compound.

| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) |

| Levetiracetam | 16.8 | 32.5 |

| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide | 2.5 - 5.0 | 2.5 - 5.0 |

Safety and Toxicology Profile

The safety profile of this compound has not been established. However, data from related pyrrolidinone derivatives can provide some initial insights.

ADME (Absorption, Distribution, Metabolism, Excretion):

-

Absorption: Pyrrolidinone derivatives are generally well-absorbed after oral administration.

-

Distribution: Many pyrrolidinone-based drugs readily cross the blood-brain barrier, which is essential for their CNS activity.

-

Metabolism: The metabolic pathways of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) analogues in humans have been studied, with major routes including hydroxylation and reduction[2][3]. Similar pathways can be anticipated for this compound.

-

Excretion: Metabolites are primarily excreted in the urine[3][4].

Toxicology:

-

Acute toxicity studies on related compounds have shown a wide range of LD₅₀ values, depending on the specific substitutions[4].

-

Potential toxic effects at high doses may include sedation and gastrointestinal disturbances.

-

It is crucial to conduct comprehensive in vitro and in vivo toxicology studies, including cytotoxicity assays, genotoxicity tests, and repeated-dose toxicity studies in rodents, to fully characterize the safety profile of this compound.

Conclusion

This compound represents a promising chemical entity with a high potential for a multifaceted pharmacological profile. Based on the extensive evidence from structurally related compounds, it is strongly hypothesized to possess anticonvulsant, nootropic, and monoamine transporter inhibitory activities. This technical guide provides a comprehensive roadmap for the preclinical evaluation of this compound, from its synthesis to its detailed pharmacological and toxicological characterization. The experimental protocols outlined herein are robust and well-validated, offering a solid foundation for researchers to investigate the therapeutic potential of this compound and its derivatives. Further investigation is warranted to fully elucidate the mechanism of action and to establish the safety and efficacy of this compound for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Urinary excretion and metabolism of the α-pyrrolidinophenone designer drug 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in humans | springermedizin.de [springermedizin.de]

- 4. Urinary excretion and metabolism of the α-pyrrolidinophenone designer drug 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in humans | Semantic Scholar [semanticscholar.org]

Whitepaper: A Strategic Guide to the Discovery and Development of Novel 4-Aminopyrrolidin-2-one Analogs

Abstract

The 4-aminopyrrolidin-2-one scaffold, a cyclic analog of γ-aminobutyric acid (GABA), represents a privileged structure in modern medicinal chemistry. Its inherent stereochemical complexity and conformational rigidity allow for precise three-dimensional exploration of pharmacophore space, making it a cornerstone for designing potent and selective therapeutic agents.[1] This guide provides an in-depth technical framework for researchers and drug development professionals engaged in the discovery of novel 4-aminopyrrolidin-2-one analogs. We will traverse the entire discovery cascade, from strategic synthetic design and lead optimization to rigorous biological evaluation and mechanistic elucidation. By integrating field-proven insights with established scientific principles, this document serves as a comprehensive manual for unlocking the full therapeutic potential of this versatile scaffold, which has shown promise in oncology, neurobiology, and infectious diseases.[2][3][4]

The Pyrrolidin-2-one Core: A Privileged Scaffold in Drug Design

The five-membered γ-lactam ring system is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2] Unlike flat, aromatic systems, the sp³-rich, non-planar structure of the pyrrolidin-2-one core provides an exceptional platform for creating molecules with enhanced structural diversity and improved physicochemical properties.[1] This three-dimensionality is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.

The strategic value of the 4-amino substitution is twofold:

-

Introduction of a Key Pharmacophoric Feature: The amino group serves as a critical hydrogen bond donor and acceptor, and as a site for introducing a positive charge at physiological pH. This enables strong, specific interactions with target proteins, such as the acidic pocket of Akt kinases or the binding sites of metabotropic glutamate receptors.[5][6]

-

A Vector for Diversity-Oriented Synthesis: The amino group is a versatile chemical handle, allowing for the facile introduction of a wide array of substituents. This enables medicinal chemists to systematically modulate properties such as potency, selectivity, solubility, and metabolic stability.

Our focus on this scaffold is driven by its validated potential. For instance, specific stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate have been identified as highly selective and systemically active agonists for metabotropic glutamate receptors, demonstrating potential as anticonvulsant agents.[5] This precedent underscores the importance of precise stereochemical control in the synthetic strategy.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4-aminopyrrolidin-2-one analogs requires a robust and flexible chemical strategy that allows for control over stereochemistry and the introduction of diverse substituents at multiple positions.

Foundational Synthetic Workflow

A common and effective approach begins with the lactamization of a γ-amino acid precursor or a related derivative. The workflow below illustrates a generalized, multi-step synthesis that provides access to a diverse library of analogs.

Caption: Generalized workflow for the synthesis of 4-aminopyrrolidin-2-one analogs.

Protocol: Synthesis of N1-Substituted 4-Acetamidopyrrolidin-2-one

This protocol provides a self-validating, step-by-step method for synthesizing a representative analog. The rationale behind each step is to ensure reproducibility and high yield.

Step 1: Synthesis of 1-Aminopyrrolidin-2-one (Intermediate 1)

-

Rationale: This step creates the core pyrrolidin-2-one ring with a reactive handle at the N1 position via aminolysis of a readily available lactone.

-

Procedure:

-

To a round-bottom flask charged with γ-butyrolactone (1.0 eq), add hydrazine hydrate (80% solution, 1.5 eq) slowly at 0 °C.[7]

-

Allow the mixture to warm to room temperature, then heat to reflux for 6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove excess hydrazine under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation to yield 1-aminopyrrolidin-2-one as a clear liquid.[8]

-

Validation: Confirm structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected mass peak for C₄H₈N₂O should be observed.[9]

-

Step 2: N-Acylation of the 4-Amino Group (Illustrative)

-

Rationale: This step assumes a starting material with a pre-existing 4-amino group that requires protection or functionalization. Acetylation is a common protective strategy that also allows for studying the effect of an amide substituent.

-

Procedure:

-

Dissolve 4-aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-acetamidopyrrolidin-2-one.

-

Validation: Confirm acylation via NMR (appearance of acetyl protons and NH proton) and mass spectrometry.

-

Step 3: N1-Alkylation (Diversification)

-

Rationale: Introduction of substituents at the N1-position is a key diversification step, often achieved via Williamson ether synthesis or related alkylation reactions. This can significantly impact target engagement and pharmacokinetic properties.[10]

-

Procedure:

-

To a solution of the product from Step 2 (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir for 30 minutes at 0 °C.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify via column chromatography to yield the final N1-substituted analog.

-

Validation: Full characterization by NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the final structure and purity >95%.

-

Biological Evaluation: From Screening to Potency

Once a library of analogs is synthesized, a systematic biological evaluation is required to identify promising candidates. The choice of assays is dictated by the therapeutic goal (e.g., anticancer, antimicrobial, neurological).

Primary Screening: Identifying Active Scaffolds

Initial screening is typically performed at a single, high concentration (e.g., 10-30 µM) to identify "hits."

-

Anticancer Screening: A common method is the MTT assay, which measures cell viability.[3] Analogs are screened against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to identify cytotoxic activity.[2]

-

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) assays are used. Compounds are tested against clinically relevant pathogens, including multidrug-resistant strains like MRSA.[2]

-

Neurological Activity: For targets like mGluRs, initial screening can involve radioligand binding assays to measure a compound's ability to displace a known ligand from the receptor.[5]

Secondary Screening: Quantifying Potency and Selectivity

Hits from the primary screen are advanced to determine their potency (e.g., IC₅₀ or EC₅₀ values).

-

Dose-Response Curves: Compounds are tested across a range of concentrations to generate a dose-response curve, from which the IC₅₀ (concentration for 50% inhibition) is calculated.

-

Selectivity Panels: To ensure the compound's activity is not due to non-specific effects, it should be tested against related targets. For example, a kinase inhibitor should be profiled against a panel of other kinases. An Akt inhibitor, for instance, would be tested against the closely related ROCK kinase to ensure selectivity.[6]

Data Presentation: Structure-Activity Relationship (SAR) Table

Systematically presenting the data is crucial for elucidating the Structure-Activity Relationship (SAR). The SAR table connects specific structural modifications to changes in biological activity.

| Compound ID | R¹ (at N-1) | R² (at C-4 Amine) | A549 IC₅₀ (µM)[2] | MRSA MIC (µg/mL)[2] |

| Lead-01 | H | -NH₂ | > 50 | 64 |

| ANA-02 | -CH₃ | -NH₂ | 45.2 | 32 |

| ANA-03 | -Benzyl | -NH₂ | 15.8 | 16 |

| ANA-04 | -Benzyl | -NH-Acetyl | 5.2 | > 64 |

| ANA-05 | -Benzyl | -NH-SO₂Ph | 2.1 | > 64 |

SAR Insights from Table:

-

N-1 Substitution: Introducing a bulky, lipophilic group like benzyl (ANA-03 vs. Lead-01) significantly improves anticancer potency.

-

C-4 Amine Functionalization: Acylating the 4-amino group (ANA-04) further enhances anticancer activity but abrogates antimicrobial effects, suggesting different pharmacophores are required for each activity.

-

Sulfonamide Introduction: A phenylsulfonamide at the C-4 position (ANA-05) yields the most potent anticancer analog in this series, highlighting the importance of this modification for target engagement.

Mechanism of Action: Elucidating the Molecular Target

Identifying the molecular target and understanding how a compound modulates its function is a critical step in drug development. For 4-aminopyrrolidin-2-one analogs targeting neurological disorders, a key pathway involves the metabotropic glutamate receptors (mGluRs).

Case Study: Agonism at Group II mGluRs

Certain analogs, such as (2R,4R)-APDC, have been shown to be selective agonists of Group II mGluRs (mGluR2/3).[5][10] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This mechanism is relevant for conditions like epilepsy, where dampening excessive neuronal excitation is beneficial.

Caption: Signaling pathway of a 4-aminopyrrolidin-2-one analog acting as a Group II mGluR agonist.

Protocol: cAMP Accumulation Assay

This assay quantitatively measures the functional consequence of Group II mGluR activation.

-

Rationale: To confirm that a test compound acts as an agonist at Gi-coupled receptors, we measure its ability to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, and an agonist will counteract this effect.[5]

-

Procedure:

-

Cell Culture: Culture CHO cells stably expressing human mGluR2 in a 96-well plate until confluent.

-

Pre-incubation: Wash cells with Krebs-bicarbonate buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes to prevent cAMP degradation.

-

Treatment: Add the test analog at various concentrations, followed immediately by the addition of forskolin (e.g., 1 µM final concentration) to stimulate cAMP production. A control group receives only forskolin.

-

Incubation: Incubate the plate at 37 °C for 15 minutes.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the analog. Calculate the EC₅₀ value from the resulting sigmoidal curve.

-

Validation: The positive control (a known mGluR2 agonist) should show a dose-dependent inhibition of cAMP production. The negative control (forskolin alone) should show maximum stimulation.

-

Conclusion and Future Directions

The 4-aminopyrrolidin-2-one scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. This guide has outlined a logical and robust framework for advancing such a program, integrating synthetic chemistry, biological evaluation, and mechanistic studies. The key to success lies in the systematic application of these principles to build a deep understanding of the structure-activity relationship.

Future efforts should focus on:

-

Stereoselective Synthesis: Developing more efficient methods to access all possible stereoisomers of the core is paramount, as biological activity is often highly dependent on stereochemistry.[5][11]

-

Exploring New Biological Targets: While oncology and neuroscience are well-explored, the scaffold's potential in treating inflammatory and viral diseases remains an exciting frontier.[4]

-

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like properties, ensuring that potent compounds can be translated into effective medicines.

By adhering to the principles of scientific integrity and logical progression detailed herein, research teams can efficiently navigate the complexities of drug discovery and unlock the next generation of 4-aminopyrrolidin-2-one-based therapies.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminopyrrolidin-2-one | C4H8N2O | CID 13195064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Screening of 4-Amino-1-phenylpyrrolidin-2-one

This guide provides a comprehensive framework for the in vitro screening of the novel compound 4-Amino-1-phenylpyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic rationale and detailed methodologies for elucidating the compound's biological activity profile. Our approach is grounded in scientific integrity, emphasizing reproducible and logically structured experimental workflows.

Introduction and Rationale

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, nootropic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound is a synthetic compound featuring this key pyrrolidinone ring. Its structural characteristics suggest the potential for interaction with various biological targets.

A systematic in vitro screening cascade is paramount to efficiently identify and characterize the biological activities of novel chemical entities like this compound. This process enables early-stage go/no-go decisions in the drug discovery pipeline, conserving resources and accelerating the development of promising candidates.[3] The screening funnel should be designed to first assess broad cytotoxic effects, followed by a tiered approach of increasingly specific assays to probe for particular pharmacological activities.

Synthesis of this compound

While various methods exist for the synthesis of pyrrolidinone derivatives, a common approach involves the cyclization of γ-aminobutyric acid (GABA) analogs or the reaction of succinimides. For this compound, a plausible synthetic route, adapted from related literature, is outlined below.[4]

Hypothetical Synthetic Pathway

Caption: A potential synthetic route to this compound.

Primary Screening: Assessing Foundational Biological Effects

The initial phase of screening focuses on determining the compound's fundamental impact on cell health. This is a critical step to establish a therapeutic window and to identify non-specific cytotoxicity that could confound the results of more targeted assays.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Cell Viability Assessment: The CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[5][6]

-

Cell Plating: Follow the same procedure as for the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of this compound and vehicle controls.

-

Incubation: Incubate for the desired exposure time (e.g., 24-72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |

| MTT | Mitochondrial reductase activity | Colorimetric (570 nm) | Inexpensive, well-established | Requires a solubilization step, potential for interference |

| CellTiter-Glo® | ATP quantitation | Luminescence | High sensitivity, simple "add-mix-read" protocol | More expensive than colorimetric assays |

Secondary Screening: Exploring Specific Biological Activities

Based on the known activities of pyrrolidinone derivatives, a panel of secondary assays should be employed to investigate the specific effects of this compound.

Antimicrobial Activity Screening

The potential of the compound to inhibit the growth of bacteria and fungi can be assessed using standard broth microdilution methods.[7][8][9][10][11]

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

Growth Assessment: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm.

Antiviral Activity Screening

A cytopathic effect (CPE) reduction assay is a common method for initial antiviral screening.[12][13][14][15][16]

-

Cell Plating: Seed a susceptible host cell line in a 96-well plate.

-

Compound and Virus Addition: Pre-incubate the cells with various concentrations of the test compound before or during infection with a specific virus.

-

Incubation: Incubate the plates and monitor for the development of CPE.

-

CPE Assessment: After a set incubation period, assess the degree of CPE inhibition. This can be done microscopically or by using a cell viability assay (e.g., MTT or CellTiter-Glo®).

-

Data Analysis: Calculate the EC50 (half-maximal effective concentration) of the compound.

Neurological Activity Screening

Given the known anticonvulsant and nootropic effects of some pyrrolidinones, it is prudent to screen for activity at relevant neurological targets.

While in vivo models are the gold standard, in vitro systems can provide initial insights.[17][18][19][20] High-throughput screening can be performed on neuronal cultures or brain slices where epileptiform activity is induced, and the ability of the compound to suppress this activity is measured.

In vitro assays for nootropic activity often focus on mechanisms related to learning and memory, such as the inhibition of acetylcholinesterase (AChE).[21][22][23][24][25]

Kinase Inhibition Assays

Many small molecules exert their effects by modulating the activity of protein kinases. A luminescent-based kinase assay can be used to screen for potential inhibitory activity against a panel of kinases.[26][27][28][29][30]

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

-

Compound Addition: Add this compound at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that converts the ADP produced into a luminescent signal.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

-

Data Analysis: Determine the IC50 of the compound for each kinase.

GPCR and Ion Channel Screening

G-protein coupled receptors (GPCRs) and ion channels are major drug target classes.[1][3][31][32][33][34][35][36][37][38] The activity of this compound on these targets can be assessed using various high-throughput screening platforms.

Caption: A tiered in vitro screening workflow for this compound.

Data Interpretation and Next Steps

The data generated from this screening cascade will provide a comprehensive profile of the in vitro biological activity of this compound. A thorough analysis of the IC50 and EC50 values, along with the selectivity of the compound for different targets, will guide the subsequent steps in the drug discovery process. Promising "hits" from these screens will warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in vivo models.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. protocols.io [protocols.io]

- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 16. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 18. benchchem.com [benchchem.com]

- 19. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 21. research.monash.edu [research.monash.edu]

- 22. Screening method of nootropics vikas malik | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. tandfonline.com [tandfonline.com]

- 26. benchchem.com [benchchem.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. researchgate.net [researchgate.net]

- 31. sygnaturediscovery.com [sygnaturediscovery.com]

- 32. reactionbiology.com [reactionbiology.com]

- 33. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]

- 34. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 35. reactionbiology.com [reactionbiology.com]

- 36. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 37. ionbiosciences.com [ionbiosciences.com]

- 38. GPCR Signaling Assays [worldwide.promega.com]

The Structure-Activity Relationship of 4-Aminopyrrolidin-2-ones: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Versatile 4-Aminopyrrolidin-2-one Scaffold

The 4-aminopyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its inherent structural features, including a lactam ring, a chiral center at the 4-position, and an amino group amenable to a wide range of substitutions, provide a rich platform for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 4-aminopyrrolidin-2-one derivatives, with a primary focus on their roles as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as their emerging potential in oncology and infectious diseases. We will delve into the causal relationships behind experimental design choices, present detailed protocols for synthesis and evaluation, and provide a forward-looking perspective on this promising class of molecules.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Mechanistic Deep Dive

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The 4-aminopyrrolidin-2-one scaffold has proven to be an exceptional starting point for the development of potent and selective DPP-4 inhibitors.

Key Structural Insights and SAR